Methane, chlorodifluoronitroso-
Description
Methane, chlorodifluoronitroso- (chemical formula: CClF₂NO) is a halogenated nitroso compound derived from methane. Its structure consists of a methane backbone substituted with one chlorine atom, two fluorine atoms, and a nitroso (-NO) functional group. Current research by Knight and Randell highlights its microwave spectroscopic analysis, which is critical for understanding its molecular geometry and reactivity .
Properties
CAS No. |
421-13-6 |
|---|---|
Molecular Formula |
CClF2NO |
Molecular Weight |
115.47 g/mol |
IUPAC Name |
chloro-difluoro-nitrosomethane |
InChI |
InChI=1S/CClF2NO/c2-1(3,4)5-6 |
InChI Key |
ZDFLALVBYPQYCS-UHFFFAOYSA-N |
Canonical SMILES |
C(N=O)(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane, chlorodifluoronitroso- can be synthesized through the reaction of chlorodifluoromethane with nitrosyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods: Industrial production of methane, chlorodifluoronitroso- involves the large-scale reaction of chlorodifluoromethane with nitrosyl chloride in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methane, chlorodifluoronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorodifluoronitroso oxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Chlorodifluoronitroso oxide.
Reduction: Chlorodifluoromethanamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Methane, chlorodifluoronitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitroso compounds.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific pathways involving nitroso groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methane, chlorodifluoronitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, impacting processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
Comparative Data Table
| Property | Methane, Chlorodifluoronitroso- (CClF₂NO) | Trifluoronitromethane (CF₃NO₂) | Nitrosomethane (CH₃NO) | Chlorodifluoromethane (CHClF₂) |
|---|---|---|---|---|
| Functional Group | Nitroso (-NO) | Nitro (-NO₂) | Nitroso (-NO) | None |
| Halogen Substituents | Cl, 2F | 3F | None | Cl, 2F |
| Reactivity | Nitrosation, radical reactions | Oxidative reactions | Dimerization | Inert |
| Applications | Synthetic intermediates | Propellants | Organic synthesis | Refrigerants |
| Environmental Impact | Limited data | High oxidative stability | Low stability | Ozone-depleting |
Research Findings and Challenges
- Synthesis and Stability: The nitroso group in CClF₂NO is prone to dimerization and decomposition under UV light or elevated temperatures, necessitating strict reaction controls (e.g., low temperatures, dark conditions) . In contrast, trifluoronitromethane (CF₃NO₂) is more stable due to its nitro group but requires aggressive oxidizing agents for synthesis .
- Spectroscopic Analysis: Microwave spectroscopy studies of CClF₂NO reveal a planar geometry around the nitrogen atom, with bond angles distinct from nitrosomethane due to halogen electronegativity effects .
- Pharmacokinetics: While chlorodifluoromethane (CHClF₂) has documented pharmacokinetics in mammals, data for nitroso-containing analogs like CClF₂NO remain scarce. Studies on dichlorofluoromethane (CFC-21) suggest that halogenation patterns significantly influence metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
